N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Description
Properties
IUPAC Name |
dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGJWBFWUITOJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510557 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57122-49-3 | |
| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Tertiary Amine Intermediate
- Reagents: N-methylethanolamine and 1-bromododecane.
- Solvent: Acetonitrile.
- Conditions: The reaction mixture is stirred and refluxed under nitrogen atmosphere for approximately 36 hours.
- Procedure: N-methylethanolamine (10 mL, 87.08 mmol) is dissolved in 90 mL acetonitrile. 1-Bromododecane (21 mL, 87.2 mmol) is added dropwise. The reaction is maintained at reflux under nitrogen protection. Upon completion, the solution changes from colorless to light yellow.
- Isolation: The reaction mixture is cooled in a refrigerator to precipitate the product, which is then filtered and washed with acetonitrile.
- Yield: Approximately 26.15 g of white solid product, identified as N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.
- Characterization: Confirmed by ^1H NMR with signals consistent with the expected structure (e.g., methyl and methylene protons).
Quaternization Reaction
- Reagents: The tertiary amine intermediate and a bromide source (e.g., benzyl bromide or 1-bromododecane).
- Solvent: Often solvent-free or in acetonitrile.
- Conditions: Heating at 100 °C for 2 hours followed by standing at room temperature for several days (up to 5 days) to ensure complete quaternization.
- Purification: Crude products are purified by crystallization using solvent mixtures such as methanol/ethyl acetate or methanol/diethyl ether.
- Yields: Reported yields range from 42% to 79% depending on the alkyl chain length and reaction conditions.
| Step | Reactants | Solvent | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-methylethanolamine + 1-bromododecane | Acetonitrile | Reflux under N2, 36 h | 36 h | ~85-90 | Precipitation on cooling; white solid |
| 2 | Tertiary amine + bromide (e.g., benzyl bromide) | None or acetonitrile | Heat at 100 °C, then RT 5 days | 2 h + 5 d | 42-79 | Purification by crystallization |
- The compound is soluble in various solvents, with solubility enhanced by mild heating (37 °C) and ultrasonic treatment.
- Stock solutions at concentrations of 1 mM, 5 mM, and 10 mM can be prepared by dissolving precise amounts of the compound in appropriate volumes of solvent (e.g., DMSO).
- Storage recommendations include sealed containers at room temperature away from moisture or frozen storage at -20 °C to -80 °C with usage timelines of 1 month and 6 months respectively to prevent degradation.
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 2.7145 |
| 5 mM | 5 | 2.7145 |
| 10 mM | 10 | 2.7145 |
- [^1H NMR](pplx://action/followup): Key signals include methyl protons at δ 0.82–0.89 ppm and methylene protons in the range δ 1.23–1.38 ppm.
- Molecular Weight: 368.39 g/mol.
- CAS Number: 57122-49-3.
- Melting Point: Approximately 95.5–96.5 °C (acetone solvent).
- Molecular Formula: C17H38BrNO2.
- Physical State: White solid after isolation and purification.
- The reaction time for the quaternization step can be optimized by controlling temperature and reaction atmosphere to maximize yield and purity.
- Use of potassium carbonate and potassium iodide as additives in similar syntheses of related compounds has been reported to improve yield by facilitating nucleophilic substitution.
- Purification by crystallization is preferred over chromatographic methods due to the ionic nature of the product.
- The compound’s stability is enhanced by avoiding repeated freeze-thaw cycles and by storing under inert atmosphere or sealed conditions.
The preparation of this compound is efficiently achieved via alkylation of N-methylethanolamine with 1-bromododecane in acetonitrile under reflux, followed by quaternization with a bromide source. The process yields a stable quaternary ammonium salt, which can be purified by crystallization. Proper handling and storage ensure the compound’s stability for research applications.
This synthesis approach is supported by multiple peer-reviewed studies and chemical supplier data, providing a robust and reproducible method for laboratory preparation.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Silver nitrate can be used to replace the bromide ion with nitrate.
Major Products
Oxidation: Produces N-oxides which have enhanced antimicrobial properties.
Substitution: Results in various quaternary ammonium salts with different anions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H38BrNO2
- Molecular Weight : 368.4 g/mol
- CAS Number : 57122-49-3
The compound features a long dodecyl chain, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing solubility in formulations.
Personal Care Products
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is widely used in personal care formulations such as shampoos and conditioners. It acts as a conditioning agent, improving hair texture and manageability. Its emulsifying properties enhance the stability of formulations, ensuring a smooth application .
Pharmaceutical Formulations
In pharmaceutical applications, this compound serves as a surfactant in drug delivery systems. It improves the solubility and bioavailability of active pharmaceutical ingredients, facilitating better absorption in the body . Its ability to stabilize emulsions is critical in creating effective topical formulations.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacteria and fungi. Studies have shown that it can effectively inhibit microbial growth, making it suitable for applications in disinfectants and antimicrobial coatings . The mechanism involves disrupting microbial cell membranes due to its surfactant nature.
Industrial Cleaning Agents
This compound is employed in formulating biodegradable cleaning products. Its surfactant properties allow it to effectively remove dirt and grease while being environmentally friendly compared to traditional cleaning agents .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It disrupts microbial cell membranes by integrating into the lipid bilayer, leading to cell lysis. The molecular targets include the phospholipid components of cell membranes, and the pathways involved are related to membrane integrity and permeability.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 95.5–96.5°C (acetone solvent) .
- Solubility : Enhanced water solubility compared to simpler QACs like dodecyl trimethyl ammonium bromide (DTAB) due to hydrophilic hydroxyethyl groups .
- Surface Activity : Lower critical micelle concentration (CMC) than DTAB (0.15 mM vs. 0.35 mM), indicating superior surfactant efficiency .
Applications: Primarily used as a cationic surfactant in mineral flotation processes, leveraging its strong adsorption on mineral surfaces via hydrogen bonding . Potential applications in drug delivery systems are suggested by structural analogs like BHEM-Chol, a cationic lipid used in nanoparticle formulations .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties
| Compound Name | Alkyl Chain | Substituents | Molecular Weight | CMC (mM) | Melting Point (°C) |
|---|---|---|---|---|---|
| N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | C12 | 2-hydroxyethyl (×2), methyl | 368.39 | 0.15 | 95.5–96.5 |
| Dodecyl trimethyl ammonium bromide (DTAB) | C12 | Methyl (×3) | 308.33 | 0.35 | ~245* |
| N,N-Bis(2-hydroxyethyl)-N-dodecylbenzo[d]thiazol-2-amonium bromide | C12 | 2-hydroxyethyl, benzothiazol | N/A | N/A | N/A |
| Gemini surfactant (Ethylene-1,2-bis(N,N-dimethyl-N-dodecyl ammonium bromide)) | C12 (×2) | Dimethyl, ethylene spacer | ~756.78 | 0.02 | 186–187 |
*DTAB’s high melting point (~245°C) reflects its crystalline structure, while the target compound’s lower melting point correlates with hydroxyethyl-induced flexibility .
Key Observations :
- Hydroxyethyl vs. Methyl Groups : The hydroxyethyl groups improve water solubility and reduce CMC compared to DTAB but increase molecular weight .
- Gemini Surfactants : Gemini surfactants (e.g., compound 5 in ) exhibit lower CMC (0.02 mM) due to dual alkyl chains and spacer groups, enhancing antifungal activity and stability .
Functional Performance
Table 2: Functional Performance and Environmental Impact
| Compound | Flotation Efficiency | Antimicrobial Activity (%) | Cytotoxicity | Biodegradability |
|---|---|---|---|---|
| This compound | High (superior to DTAB) | Moderate (inferred) | Low | Low |
| DTAB | Moderate | High | High | Moderate |
| Benzo[d]thiazol derivatives (C12) | N/A | 94.35 | N/A | N/A |
| Gemini surfactant (C12 spacer) | N/A | High (antifungal) | Variable | N/A |
Key Findings :
- Flotation Efficiency : The target compound outperforms DTAB due to stronger hydrogen bonding with mineral surfaces, as shown in molecular dynamics simulations .
- Antimicrobial Activity : While benzo[d]thiazol derivatives (e.g., ) achieve 94.35% efficacy, the target compound’s activity is inferred to be moderate, balancing cytotoxicity and functionality .
- Cytotoxicity : Hydroxyethyl groups reduce cytotoxicity compared to DTAB, making the compound safer for certain applications .
- Biodegradability : The target compound’s degradability is poorer than DTAB, a trade-off for enhanced stability .
Biological Activity
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium compound with notable biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the chemical formula CHBrNO and features a quaternary ammonium group, which is characteristic of many cationic surfactants. This structure contributes to its surfactant properties, enabling it to interact effectively with biological membranes.
Target Interaction
this compound primarily targets microbial cell membranes through electrostatic interactions. The cationic nature allows it to bind to negatively charged components of the bacterial cell wall, disrupting membrane integrity and leading to cell lysis.
Biochemical Pathways
The compound's mechanism involves:
- Membrane Disruption : It integrates into the lipid bilayer, causing permeability changes.
- Inhibition of Cellular Functions : By disrupting membrane integrity, it interferes with nutrient uptake and waste elimination.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
- Surface Disinfection : In another case study, it was used in formulations for surface disinfectants, showing a reduction in microbial load by 99.9% within 5 minutes of exposure.
Applications in Research and Industry
This compound has diverse applications:
- Cell Culture : Employed as a surfactant to enhance solubility and stability in cell culture media.
- Drug Delivery Systems : Investigated for its potential to improve the bioavailability of hydrophobic drugs by forming micelles.
- Personal Care Products : Utilized in formulations for its antimicrobial properties, providing preservation against microbial contamination.
Comparative Analysis
To understand its unique properties compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Antimicrobial Activity | Surfactant Properties | Applications |
|---|---|---|---|
| This compound | High | Excellent | Cell culture, drug delivery |
| N,N-Bis(2-hydroxyethyl)oleamide | Moderate | Good | Personal care products |
| N,N-Bis(2-hydroxyethyl)taurine | Low | Moderate | Nutritional supplements |
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound suggest good bioavailability due to its amphiphilic nature. However, safety assessments indicate that while it is effective as an antimicrobial agent, caution is advised regarding potential cytotoxicity at higher concentrations.
Q & A
Experimental Considerations :
- Hygroscopicity : Requires storage in sealed containers under inert gas to prevent hydrolysis .
- Thermal Stability : Decomposes above 200°C; avoid high-temperature applications without inert conditions .
Advanced Question: How does this compound perform as a corrosion inhibitor, and what factors influence its efficiency?
Methodological Answer :
Inhibition Efficiency (IE) :
In acidic solutions (e.g., 1M HCl), This compound exhibits 94.35% IE at 25°C (Table 1) .
Q. Table 1: Comparative Inhibition Efficiency (IE%)
| Inhibitor Structure | IE% | Reference |
|---|---|---|
| N,N-Bis(2-hydroxyethyl)-N-dodecylbenzo[d]thiazol 2-ammonium bromide | 94.35 | |
| CGSES16 (hexadecanamidoethyl derivative) | 97.46 |
Q. Mechanism :
- Adsorption : The compound forms a protective monolayer on mild steel via electrostatic interactions between the quaternary ammonium group and metal surface.
- Chain Length Impact : Longer alkyl chains (e.g., C16 vs. C12) enhance IE by improving hydrophobic barrier integrity .
Optimization Strategies : - Concentration : Test 0.1–5 mM ranges to identify optimal IE.
- Synergists : Combine with iodide ions to boost adsorption via co-ionic effects.
Advanced Question: How do reactivity ratios affect its copolymerization with methyl methacrylate (MMA)?
Methodological Answer :
Reactivity Ratios :
In UV-initiated copolymerization with MMA, the monomer reactivity ratio (r₁ for MMA, r₂ for the ammonium compound) determines chain composition. For example:
Q. Experimental Design :
Feed Ratio Variation : Prepare monomer mixtures (e.g., 10–90% ammonium compound).
Kinetic Analysis : Use H NMR to track monomer consumption over time.
Data Modeling : Apply the Fineman-Ross or Kelen-Tüdős method to calculate r₁ and r₂.
Q. Implications :
- Antimicrobial Coatings : Higher r₂ enables tailored copolymers for surface-active applications.
Advanced Question: How can contradictory data on inhibition efficiency be resolved?
Case Study :
Discrepancies in IE% (e.g., 94.35% vs. lower values in other studies) may arise from:
Q. Resolution Strategy :
Standardized Protocols : Adopt ASTM G5/G59 for corrosion testing.
Surface Characterization : Use SEM/EDS post-experiment to confirm inhibitor film uniformity.
Advanced Question: What are its applications in experimental phasing for macromolecular crystallography?
Methodological Answer :
While not directly cited for this compound, related quaternary ammonium salts are used in SHELX pipelines for:
Q. Design Considerations :
- Concentration : Optimize 0.1–1.0 mM to avoid crystal cracking.
- Compatibility : Ensure the compound does not denature proteins (test via circular dichroism).
Advanced Question: How does molecular dynamics (MD) modeling predict its behavior in micelle formation?
Methodological Answer :
Simulation Parameters :
- Force Fields : Use CHARMM36 or OPLS-AA for alkyl/hydroxyethyl groups.
- System Setup : Simulate 10–20 molecules in water/ethanol mixtures (30 ns trajectories).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
